![molecular formula C38H70N4O2 B6595069 N4-Spermine cholesterol carbamate CAS No. 179075-30-0](/img/structure/B6595069.png)
N4-Spermine cholesterol carbamate
Overview
Description
“N4-Spermine cholesterol carbamate” also known as “GL67” is a cholesterol derivative with spermine to generate cationic lipids . It has a molecular weight of 615.0 g/mol .
Synthesis Analysis
The synthesis of cholesterol-based cationic lipids like N4-Spermine cholesterol carbamate involves linking the hydrophobic steroidal fragment to a spermine residue as the hydrophilic domain by ester or carbamate linkage . The N4,N9-dioleoyl spermine formula is efficient at condensing calf thymus and circular plasmid DNA and effectively transfects both primary skin cells and cancer cell lines at low charge ratios of (+/− ammonium/phosphate) 2.5 .
Molecular Structure Analysis
Chemical Reactions Analysis
The chemical reactions involving N4-Spermine cholesterol carbamate are not explicitly mentioned in the search results. However, it’s known that the compound can interact with DNA .
Physical And Chemical Properties Analysis
The physical and chemical properties of N4-Spermine cholesterol carbamate are not explicitly mentioned in the search results. However, it’s known that the compound has a molecular weight of 615.0 g/mol.
Mechanism of Action
Spermine, from which N4-Spermine cholesterol carbamate is derived, is a polyamine that is absolutely required for eukaryotic cell growth. It is normally found in millimolar concentrations in the nucleus. Spermine functions directly as a free radical scavenger, forms a variety of adducts that prevent oxidative damage to DNA, and is implicated in the regulation of gene expression, the stabilization of chromatin, and the prevention of endonuclease-mediated DNA fragmentation .
Safety and Hazards
Future Directions
The development of highly effective conjugate chemistry approaches is a way to improve the quality of drugs and medicines. Hybrid compounds like N4-Spermine cholesterol carbamate provide an excellent toolkit for novel biological activity, e.g., anticancer and non-viral gene therapy (NVGT), and as templates for killing bacteria and preventing antibiotic drug resistance .
properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-(3-aminopropyl)-N-[4-(3-aminopropylamino)butyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H70N4O2/c1-28(2)11-8-12-29(3)33-15-16-34-32-14-13-30-27-31(17-19-37(30,4)35(32)18-20-38(33,34)5)44-36(43)42(26-10-22-40)25-7-6-23-41-24-9-21-39/h13,28-29,31-35,41H,6-12,14-27,39-40H2,1-5H3/t29-,31+,32+,33-,34+,35+,37+,38-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBLYWGVXTZWCU-HMVYLTCSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)N(CCCCNCCCN)CCCN)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)N(CCCCNCCCN)CCCN)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H70N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N4-Spermine cholesterol carbamate | |
CAS RN |
179075-30-0 | |
Record name | N4-Spermine cholesterol carbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179075300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N4-SPERMINE CHOLESTEROL CARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF47XVU5BD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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